
N1-(2-methoxy-5-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as MMTOX, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMTOX belongs to the class of oxalamide compounds and has been studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Orexin Receptor Mechanisms in Binge Eating
Orexin receptors, particularly the Orexin-1 receptor, play a significant role in compulsive food consumption and binge eating behaviors. Research using various orexin receptor antagonists, including SB-649868, demonstrated that selective inhibition of the Orexin-1 receptor can reduce binge eating of highly palatable food in female rats without affecting standard food intake. This suggests that targeting the Orexin-1 receptor could be a novel approach for treating binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).
Novel Synthetic Methodologies
In the field of organic chemistry, novel synthetic approaches have been developed for the preparation of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, from specific precursors via rearrangement sequences. This methodology provides a new and efficient route for synthesizing oxalamide compounds, which could have implications for the synthesis of various bioactive molecules and potential therapeutic agents (Mamedov et al., 2016).
Angiotensin II Receptor Antagonism
Angiotensin II receptor antagonists, such as CS-866, have been studied for their selective inhibitory effects on the AT1 receptor, offering insights into the treatment of hypertension and cardiovascular diseases. The pharmacological evaluation of these compounds provides a basis for understanding their therapeutic potential and mechanism of action in modulating cardiovascular functions (Mizuno et al., 1995).
Chemotherapy and Pharmacokinetics
The pharmacokinetics and therapeutic potential of novel chemotherapy agents, such as TZT-1027, a dolastatin 10 derivative, have been explored in clinical settings. These studies assess dose-limiting toxicities, maximum tolerated doses, and therapeutic efficacy in treating advanced solid tumors, contributing to the development of more effective cancer treatments (de Jonge et al., 2005).
Propriétés
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-6-15(23-4)14(9-12)20-17(22)16(21)19-11-18(2,3)13-7-8-24-10-13/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHOCLWSKEDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

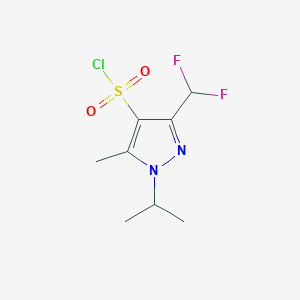
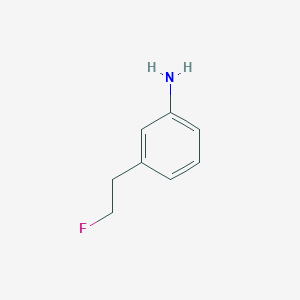
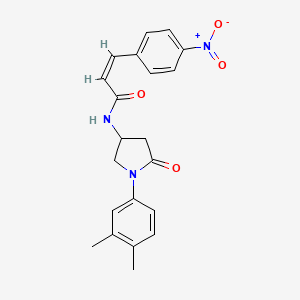
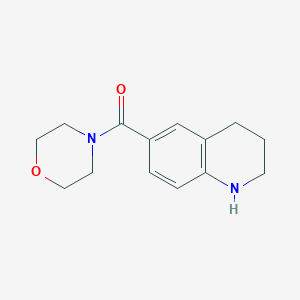
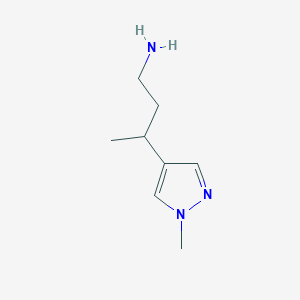




![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)
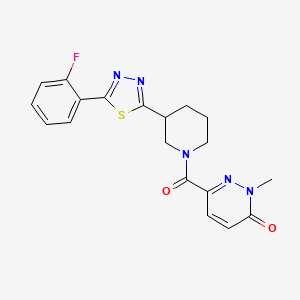
![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
